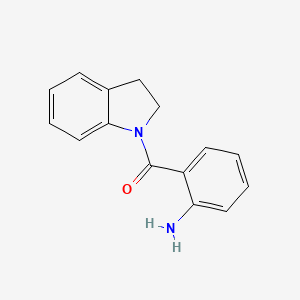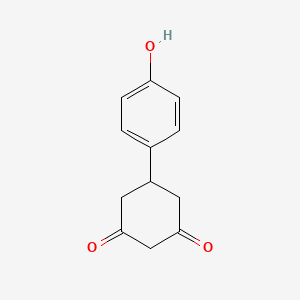
6,7-Dihydro-5H-benzocycloheptene
概述
描述
6,7-Dihydro-5H-benzocycloheptene is a seven-membered benzene derivative with the molecular formula C11H12. This compound has gained attention due to its diverse range of applications in scientific research and industry. It is known for its unique chemical structure, which allows it to participate in various chemical reactions and serve as a valuable intermediate in organic synthesis.
作用机制
Target of Action
It’s worth noting that related compounds have been studied for their interaction with estrogen receptors , which could suggest a potential target.
Mode of Action
It has been observed that bacterial strains expressing naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase can oxidize 6,7-dihydro-5h-benzocycloheptene .
Biochemical Pathways
In bacterial metabolism, this compound undergoes benzylic monohydroxylation and dihydroxylation when metabolized by a mutant strain of Pseudomonas putida . The metabolites produced are optically pure and include a monoalcohol and a diol .
Result of Action
The result of the action of this compound is the production of optically pure metabolites, including a monoalcohol and a diol . These metabolites are produced through the process of benzylic monohydroxylation and dihydroxylation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of bacterial strains expressing certain dioxygenases can lead to the oxidation of this compound .
生化分析
Biochemical Properties
6,7-Dihydro-5H-benzocycloheptene plays a significant role in biochemical reactions, particularly in its interactions with enzymes such as naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase. These enzymes catalyze the oxidation of this compound, resulting in the formation of homochiral monol or cis-diol enantiomers as major products
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, bacterial strains expressing naphthalene, biphenyl, and toluene dioxygenase oxidize this compound to produce specific metabolites . These interactions can lead to changes in cellular function, highlighting the compound’s impact on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound undergoes benzylic monohydroxylation and dihydroxylation when metabolized by Pseudomonas putida, resulting in the formation of optically pure metabolites . These interactions at the molecular level are essential for understanding how this compound exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, bacterial strains expressing specific dioxygenases oxidize this compound to produce stable metabolites . These findings are crucial for understanding the temporal effects of the compound in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact. Understanding the dosage effects is essential for determining the compound’s safety and efficacy in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as naphthalene dioxygenase and biphenyl dioxygenase. These interactions result in the formation of specific metabolites, which can affect metabolic flux and metabolite levels . The study of these pathways is crucial for understanding the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these processes is essential for determining the compound’s efficacy in various applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Studying the subcellular localization is crucial for understanding the compound’s role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-benzocycloheptene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound.
化学反应分析
Types of Reactions
6,7-Dihydro-5H-benzocycloheptene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: Bacterial strains expressing naphthalene dioxygenase, biphenyl dioxygenase, and toluene dioxygenase can oxidize this compound to yield homochiral monol or cis-diol enantiomers as major products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dihydroxylated derivatives, which can be further utilized in synthetic applications .
科学研究应用
6,7-Dihydro-5H-benzocycloheptene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
相似化合物的比较
6,7-Dihydro-5H-benzocycloheptene can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound is used as an intermediate in the synthesis of cefpirome.
8-Methyl-6,6-diphenyl-5,7-dioxa-8-azonia-6-borata-6,7-dihydro-5H-benzocycloheptene: Known for its unique structural properties and applications in organoboron chemistry.
9-Bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene: A fluorine-substituted derivative with specific applications in organic synthesis.
属性
IUPAC Name |
8,9-dihydro-7H-benzo[7]annulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-6-10-8-4-5-9-11(10)7-3-1/h2,4-6,8-9H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRRHWQMEXXDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342470 | |
| Record name | 6,7-Dihydro-5H-benzocycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7125-62-4 | |
| Record name | 6,7-Dihydro-5H-benzocycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)
![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)


![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)




